

Technical Guide: 3-Iodo-Substituted Pyrazolo[3,4-b]pyrazine Building Blocks

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Compound of Interest

Compound Name: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B13669386

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Executive Summary: The "Privileged" Scaffold

The pyrazolo[3,4-b]pyrazine core represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for purines and a critical scaffold for kinase and phosphatase inhibitors. Specifically, 3-iodo-substituted pyrazolo[3,4-b]pyrazines (often bearing a 6-chloro substituent) have emerged as high-value building blocks.

The iodine atom at the C3 position acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C6 position (often chlorinated) remains activated for nucleophilic aromatic substitution (S_NAr). This orthogonal reactivity allows for the rapid generation of diverse libraries, particularly targeting SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) and various serine/threonine kinases.

Synthesis of the Core Building Block

The construction of the 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine core requires a robust, scalable sequence. The most authoritative method involves a metalation-formylation-cyclization cascade followed by electrophilic iodination.

Step 1: Construction of the Pyrazolo[3,4-b]pyrazine Core

Reference: Organic Process Research & Development 2024, 28, 7[1][2][3]

The synthesis begins with commercially available 2,6-dichloropyrazine.[4] Unlike traditional condensation methods that suffer from regioselectivity issues, this lithiation-directed route ensures correct isomer formation.

Protocol:

- Metalation: Treat 2,6-dichloropyrazine with $\text{-PrMgCl[4]}\cdot\text{LiCl}$ (TurboGrignard) or $\text{-PrNMgCl}\cdot\text{LiCl}$ (MgDA) in THF at $-20\text{ }^\circ\text{C}$. The bulky base directs magnesiation to the C3 position (ortho to chlorine).
- Formylation: Quench the magnesiated intermediate with ethyl formate or DMF to generate the 3-formyl-2,6-dichloropyrazine intermediate.
 - Note: The aldehyde intermediate is unstable.[4] It is best isolated as a bisulfite adduct for stability if storage is required.[4]
- Cyclization: Treat the crude aldehyde (or released bisulfite adduct) with hydrazine hydrate in DMSO or ethanol. The hydrazine displaces the adjacent C2-chlorine via $\text{S}_{\text{N}}\text{Ar}$ and condenses with the aldehyde to close the pyrazole ring.

Yield: High (>80% over 3 steps). Product: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine.[4]

Step 2: Electrophilic Iodination at C3

The C3 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution.

Protocol:

- Dissolve 6-chloro-1H-pyrazolo[3,4-b]pyrazine in DMF.
- Add N-iodosuccinimide (NIS) (1.1 equiv).

- Stir at room temperature for 2–4 hours. Monitor by LCMS.
- Workup: Quench with aqueous sodium thiosulfate to remove excess iodine. Precipitate the product with water or extract with EtOAc.

Key Insight: Avoid using I

/KOH if the C6-chlorine is sensitive to hydrolysis, although the pyrazine chlorine is generally robust under mild basic conditions. NIS provides a cleaner reaction profile.

Orthogonal Reactivity & Functionalization

The power of this building block lies in the ability to selectively functionalize the C6 and C3 positions.

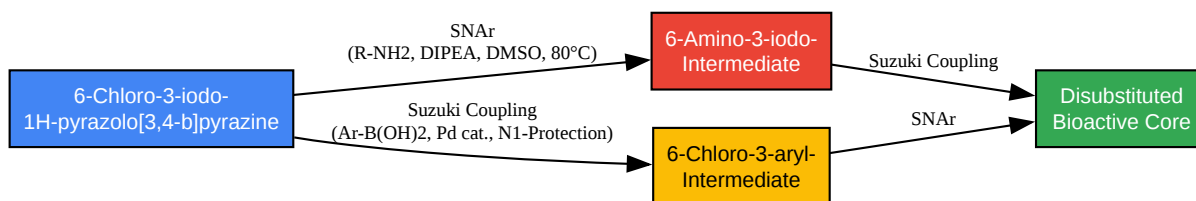
Reactivity Map

- C6-Position (Chlorine): Highly electrophilic due to the para-nitrogen atoms. Reacts readily with amines, alkoxides, and thiols via SNAr.
- C3-Position (Iodine): Excellent oxidative addition partner for Pd(0). Reacts in Suzuki, Sonogashira, and Stille couplings.
- N1-Position (NH): Acidic proton. Can be protected (SEM, THP, Boc) or alkylated. Protection is often required before Suzuki coupling to prevent catalyst poisoning or N-arylation side reactions.

Experimental Workflow: Divergent Synthesis

The order of operations is critical.

- Route A (SNAr First): If the C6-amine is stable to Pd-coupling conditions, install it first. This is common for SHP2 inhibitors where the C6-substituent is a complex amine.
- Route B (Coupling First): If the C6-chlorine is needed for later derivatization, protect N1 and perform the C3-Suzuki coupling first.



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Figure 1: Orthogonal reactivity logic for 3-iodo-6-chloro-pyrazolo[3,4-b]pyrazine.

Case Study: SHP2 Inhibitors (GDC-1971 / IACS-13909)

Recent drug discovery campaigns (e.g., by Revolution Medicines, MD Anderson, Genentech) have utilized this scaffold to target SHP2, a phosphatase that acts as a central node in the RAS/MAPK pathway.

Structural Logic

- C6-Substituent: Typically a cyclic amine (e.g., 4-amino-piperidine derivative) that binds in the "tunnel" region of the SHP2 allosteric site.
- C3-Substituent: Often a thiol or aryl group that interacts with the "latch" domain, stabilizing the auto-inhibited conformation.

Validated Protocol: C6-Amination

Objective: Install a hindered amine at C6.

- Reagents: 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (1.0 equiv), Amine (1.2 equiv), DIPEA (3.0 equiv).
- Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr on pyrazines).
- Conditions: Heat at 80–100 °C for 2–6 hours.
- Purification: The product often precipitates upon adding water.

Validated Protocol: C3-Suzuki Coupling

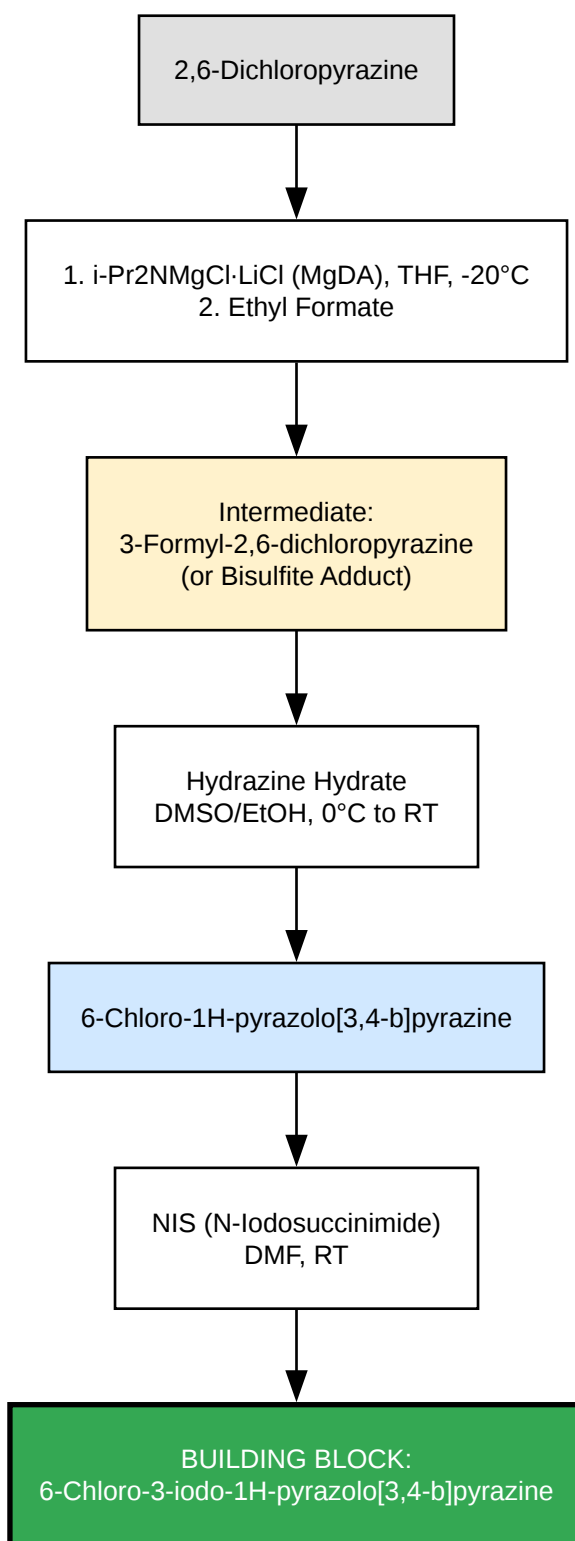
Objective: Arylation of the 3-iodo position.

- Protection (Optional but Recommended): Protect N1 with THP (dihydropyran, pTsOH) or SEM.
- Catalyst System: Pd(dppf)Cl
or Pd(PPh₃)₄
(5-10 mol%).
- Base: K₂CO₃
(2M aq) or Cs₂CO₃.
- Solvent: Dioxane/Water (4:1).
- Temp: 90 °C under Argon.
- Note: The iodine is significantly more reactive than the C6-chlorine towards Pd(0), allowing for chemoselective coupling even without SNAr at C6.

Summary of Physicochemical Properties

Property	Value / Characteristic	Relevance
Molecular Weight	~280.45 Da	Fragment-like, ideal for growing
ClogP	~1.5	Good lipophilicity for cell permeability
H-Bond Donors	1 (NH)	Key interaction with hinge region (kinases) or Glu/Asp residues
H-Bond Acceptors	3 (N)	Pyrazine nitrogens can accept H-bonds
UV/Vis	Fluorescent potential	Useful for probe design
Stability	High	Stable to air/moisture; C-I bond stable to simple heating

Synthesis Workflow Diagram



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Figure 2: Scalable synthesis route to the 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyrazine building block.

References

- Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine (Core Synthesis)
 - Bass, T. M., et al. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." *Organic Process Research & Development*, 2024, 28(7).
- SHP2 Inhibitor Discovery (Application & Reactivity)
 - Xu, W. Q., et al. "Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2..."^[5] *Journal of Biomolecular Structure and Dynamics*, 2024.^[6]
- Specific Building Block Data (3-Iodo-6-chloro)
 - PubChem CID 124036877: 6-Chloro-**3-iodo-1H-pyrazolo[3,4-b]pyrazine**.^[7]
- IACS-13909 (SHP2 Inhibitor)
 - "Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms." *Cancer Research*, 2020.

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